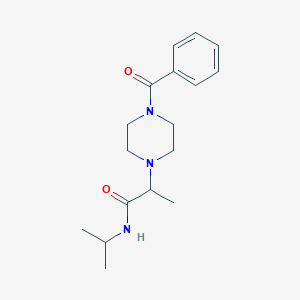![molecular formula C13H16N2O5S2 B256102 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256102.png)
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide, also known as PSSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PSSP is a member of the isothiazolidinone family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In
科学的研究の応用
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its antitumor activity. 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
作用機序
The exact mechanism of action of 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to modulate the activity of various enzymes and signaling pathways. It has also been shown to have antioxidant activity, which may contribute to its ability to protect cells from oxidative stress and damage.
実験室実験の利点と制限
One of the advantages of using 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide in lab experiments is its high purity and stability. The synthesis method used to produce 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide results in a product that is highly pure and stable, which makes it ideal for use in experiments. Additionally, 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to have low toxicity, which makes it a safe compound to use in cell culture and animal studies. However, one limitation of using 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide in lab experiments is its relatively high cost compared to other compounds with similar activities.
将来の方向性
There are many potential future directions for research on 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide. One area of interest is the development of 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide derivatives with improved activity and selectivity. Another area of interest is the study of the mechanism of action of 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide in more detail, which could lead to the identification of new targets for drug development. Additionally, 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide could be studied for its potential applications in other areas, such as neurodegenerative diseases or infectious diseases. Further research on 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide could lead to the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide involves the reaction of 4-bromoaniline with pyrrolidine-1-sulfonyl chloride, followed by the reaction of the resulting product with thiosemicarbazide. The final product is obtained after oxidation with hydrogen peroxide. This synthesis method has been optimized for high yield and purity, and has been used in many studies to produce 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide for further research.
特性
製品名 |
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide |
|---|---|
分子式 |
C13H16N2O5S2 |
分子量 |
344.4 g/mol |
IUPAC名 |
1,1-dioxo-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C13H16N2O5S2/c16-13-7-10-21(17,18)15(13)11-3-5-12(6-4-11)22(19,20)14-8-1-2-9-14/h3-6H,1-2,7-10H2 |
InChIキー |
XZOOXWKDUGWMSQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B256035.png)
![2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256037.png)


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide](/img/structure/B256044.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide](/img/structure/B256045.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide](/img/structure/B256046.png)
